molecular formula C14H17N3O4S2 B1308421 4-{[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-methyl}cyclohexanecarboxylic acid CAS No. 899721-22-3

4-{[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-methyl}cyclohexanecarboxylic acid

カタログ番号: B1308421
CAS番号: 899721-22-3
分子量: 355.4 g/mol
InChIキー: IUCPNJCAPZVNJW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-{[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-methyl}cyclohexanecarboxylic acid (CAS: 899721-22-3) is a sulfonamide derivative of cyclohexanecarboxylic acid. Its structure comprises a benzothiadiazole ring fused to a sulfonylamino-methyl group attached to a cyclohexane backbone terminated by a carboxylic acid moiety. This compound is of interest in medicinal chemistry, particularly in targeting receptors like endothelial differentiation gene receptors (EDG) . Its synthesis and structural analysis are supported by crystallographic tools such as SHELXL and SHELXS, which are widely used for small-molecule refinement .

特性

IUPAC Name

4-[(2,1,3-benzothiadiazol-4-ylsulfonylamino)methyl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4S2/c18-14(19)10-6-4-9(5-7-10)8-15-23(20,21)12-3-1-2-11-13(12)17-22-16-11/h1-3,9-10,15H,4-8H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUCPNJCAPZVNJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CNS(=O)(=O)C2=CC=CC3=NSN=C32)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Preparation of 4-(Aminomethyl)cyclohexanecarboxylic Acid Intermediate

  • The cyclohexanecarboxylic acid core with an aminomethyl substituent at the 4-position is prepared as a crucial intermediate.
  • According to patent literature, this intermediate can be synthesized from p-xylene or terephthalic acid through oxidation and hydrogenation steps:
    • Oxidation of methyl groups to carboxylic acid or aldehyde functionalities.
    • Catalytic hydrogenation to reduce aromatic rings to cyclohexane rings.
    • Conversion of hydroxymethyl groups to primary amines via substitution reactions involving leaving groups such as azides or imides, followed by reduction or hydrolysis.
  • This method allows for cost-effective and scalable production of 4-(aminomethyl)cyclohexanecarboxylic acid with control over stereochemistry (cis/trans isomers) if needed.

Synthesis of 2,1,3-Benzothiadiazole-4-ylsulfonyl Chloride

  • The benzothiadiazole sulfonyl moiety is introduced by first preparing the corresponding sulfonyl chloride derivative.
  • This is typically achieved by sulfonation of 2,1,3-benzothiadiazole derivatives followed by chlorination using reagents such as thionyl chloride or oxalyl chloride under controlled conditions.
  • The sulfonyl chloride is a reactive intermediate suitable for coupling with amines to form sulfonamide bonds.

Coupling Reaction to Form the Sulfonamide Linkage

  • The key step involves the nucleophilic substitution of the sulfonyl chloride by the amino group of 4-(aminomethyl)cyclohexanecarboxylic acid.
  • This reaction is generally carried out in an aprotic solvent such as dichloromethane or dimethylformamide at low to ambient temperatures.
  • A base such as triethylamine or DIPEA is used to neutralize the hydrochloric acid generated and drive the reaction to completion.
  • The reaction yields the target compound 4-{[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-methyl}cyclohexanecarboxylic acid with high purity after purification by column chromatography or recrystallization.

Detailed Reaction Conditions and Yields

Step Reaction Conditions Yield (%) Notes
1 Oxidation of methyl groups to carboxylic acid/aldehyde Oxidizing agents (e.g., KMnO4, CrO3), aqueous or organic solvents, controlled temperature 70-85 Control of oxidation state critical for downstream steps
2 Hydrogenation of aromatic ring to cyclohexane Catalytic hydrogenation (Pd/C or Pt), H2 gas, mild pressure, room temperature 80-90 Stereochemistry control possible
3 Conversion of hydroxymethyl to amine Leaving group formation (e.g., tosylate, azide), substitution, reduction/hydrolysis 75-88 Azide route preferred for cleaner conversion
4 Preparation of benzothiadiazole sulfonyl chloride Sulfonation followed by chlorination with SOCl2 or oxalyl chloride 65-80 Requires anhydrous conditions
5 Coupling of sulfonyl chloride with amine Aprotic solvent (DCM, DMF), base (TEA, DIPEA), 0-25°C, 2-12 h 70-95 Purification by chromatography

Analytical and Characterization Data Supporting Preparation

  • NMR Spectroscopy : Proton and carbon NMR confirm the presence of aromatic benzothiadiazole protons, cyclohexane ring protons, and the methylene bridge.
  • Mass Spectrometry : Molecular ion peaks consistent with molecular weight 355.4 g/mol confirm the target compound.
  • IR Spectroscopy : Characteristic sulfonyl (S=O) stretching bands around 1150-1350 cm⁻¹ and carboxylic acid (C=O) stretching near 1700 cm⁻¹.
  • Chromatography : High-performance liquid chromatography (HPLC) or flash chromatography used to purify and confirm compound purity >95%.

Summary of Key Research Findings

  • The multi-step synthesis is well-established with reliable intermediates.
  • The use of 4-(aminomethyl)cyclohexanecarboxylic acid as a building block is critical and can be efficiently prepared from inexpensive starting materials.
  • Sulfonyl chloride intermediates derived from benzothiadiazole are reactive and enable high-yield coupling.
  • The overall synthetic route is amenable to scale-up and modification for analog synthesis.
  • Purification and characterization techniques ensure the production of high-purity material suitable for biological and pharmaceutical applications.

化学反応の分析

Types of Reactions

4-{[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-methyl}cyclohexanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiadiazole core.

科学的研究の応用

4-{[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-methyl}cyclohexanecarboxylic acid has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and properties.

    Biology: In biological research, the compound can be used as a probe to study enzyme activity or as a ligand in binding studies.

    Medicine: The compound’s potential therapeutic properties are being investigated, including its ability to interact with specific biological targets.

    Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

作用機序

The mechanism of action of 4-{[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-methyl}cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The benzothiadiazole moiety can bind to enzymes or receptors, modulating their activity. The sulfonylamino group may enhance the compound’s binding affinity and specificity. Pathways involved in its mechanism of action include signal transduction and metabolic processes.

類似化合物との比較

Comparison with Similar Compounds

The compound belongs to a family of cyclohexanecarboxylic acid derivatives modified with sulfonamide groups. Below is a detailed comparison with structurally analogous compounds, emphasizing substituent effects, crystallographic data, and pharmacological relevance.

Structural Analogues and Substituent Effects

Key analogues include:

Compound Name Substituent (R) Molecular Weight (g/mol) CAS Number Notable Properties
4-{[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]methyl}cyclohexanecarboxylic acid Benzothiadiazole-4-sulfonyl 365.39 (estimated) 899721-22-3 Electron-deficient benzothiadiazole enhances hydrogen-bonding capacity; potential EDG2 inhibitor .
4-((4-Methoxybenzenesulfonamido)methyl)cyclohexanecarboxylic acid 4-Methoxyphenyl 327.38 Not provided Methoxy group increases hydrophobicity; cyclohexyl ring adopts chair conformation .
4-((((4-Methylphenyl)sulfonyl)amino)methyl)cyclohexanecarboxylic acid 4-Methylphenyl 311.39 Not provided Methyl group improves crystallinity; forms hydrogen-bonded dimers .
4-{[(Naphthalen-2-yl)sulfonylamino]methyl}cyclohexanecarboxylic acid Naphthalen-2-yl 373.47 Not provided Extended aromatic system promotes π-π stacking; used in metal-complexation studies .
4-((((4-Chlorophenyl)sulfonyl)amino)methyl)cyclohexanecarboxylic acid 4-Chlorophenyl 331.82 317375-82-9 Chlorine substituent enhances metabolic stability; high polarity due to electronegative Cl .

Crystallographic and Hydrogen-Bonding Behavior

  • Cyclohexane Conformation : All analogues feature a cyclohexane ring in the chair conformation, minimizing steric strain and enabling predictable hydrogen-bonding networks .
  • Hydrogen-Bonding Motifs: The benzothiadiazole derivative likely forms strong N–H···O and O–H···N bonds due to its electron-deficient aromatic system, similar to the R22(20) and R33(15) motifs observed in 4-{[(2,4-dihydroxybenzylidene)amino]methyl}cyclohexanecarboxylic acid . Methoxy and methyl derivatives exhibit dimeric hydrogen bonds via sulfonamide S=O and carboxylic acid O–H groups, stabilizing crystal packing .

Pharmacological Potential

  • Benzothiadiazole Derivative: The benzothiadiazole moiety may confer selectivity toward EDG2 receptors, analogous to cis-1-{[7-(3-chloro-4-methoxy-phenyl)-2,2-difluoro-benzo[1,3]dioxole-5-carbonyl]-amino}-4-ethyl-cyclohexanecarboxylic acid, a compound with demonstrated activity in atherosclerosis and heart failure models .
  • Chlorophenyl Derivative : The 4-chlorophenyl variant (CAS: 317375-82-9) is commercially available and prioritized for stability studies due to its resistance to oxidative metabolism .

生物活性

The compound 4-{[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-methyl}cyclohexanecarboxylic acid (CAS No. 899721-22-3) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C14H17N3O4S2
  • Molecular Weight : 355.43 g/mol
  • Chemical Structure : The compound features a benzothiadiazole moiety linked to a cyclohexanecarboxylic acid via a sulfonamide group, which is significant for its biological interactions.

Research indicates that the benzothiadiazole derivatives exhibit various biological activities, primarily due to their ability to interact with specific cellular targets. The sulfonamide group enhances solubility and bioavailability, facilitating interactions with proteins involved in signaling pathways.

Key Mechanisms:

  • Inhibition of Kinases : Similar compounds have shown inhibitory effects on tyrosine kinases, which are crucial in cancer cell proliferation and survival.
  • Induction of Apoptosis : Studies suggest that compounds with similar structures can induce apoptosis in cancer cells by upregulating pro-apoptotic factors like caspase-3 and Bax while downregulating anti-apoptotic proteins such as Bcl-2 .
  • Cell Cycle Arrest : Some derivatives have demonstrated the capability to halt the cell cycle at specific phases, thereby preventing cancer cell division .

Biological Activity Data

The following table summarizes the biological activities reported for related compounds and their IC50 values against various cancer cell lines:

CompoundCell LineIC50 (μM)Mechanism of Action
This compoundHepG2TBDInduces apoptosis
Compound 6h (related structure)MCF-710.21Tyrosine kinase inhibition
Compound 6i (related structure)HCT-1167.82Multi-target kinase inhibition
Standard Drug (e.g., Doxorubicin)Various4.17-24.06Chemotherapeutic agent

Note: TBD indicates that specific IC50 values for the compound need further investigation.

Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of various benzothiadiazole derivatives on human colon cancer (HCT-116), hepatocellular carcinoma (HepG2), and mammary gland cancer (MCF-7). The results indicated that compounds structurally similar to this compound exhibited significant cytotoxicity, with IC50 values comparable to established chemotherapeutics .

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic pathways activated by these compounds. It was found that they could effectively induce cell cycle arrest in HepG2 cells and promote apoptosis through caspase activation. This study highlighted the potential of these compounds as multi-targeted agents in cancer therapy .

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and cyclohexane chair conformation. Aromatic protons in benzothiadiazole appear as distinct doublets (δ 7.5–8.5 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 396.08).
  • IR Spectroscopy : Detects sulfonamide (1330–1320 cm⁻¹) and carboxylic acid (1700–1680 cm⁻¹) groups .
    Advanced : Discrepancies in NMR splitting (e.g., rotational isomers of the sulfonamide group) are resolved using variable-temperature NMR or computational modeling (DFT) .

How can researchers design assays to evaluate the compound’s biological activity, particularly its enzyme inhibition potential?

Q. Basic

  • In vitro enzyme assays : Target enzymes (e.g., carbonic anhydrase or cyclooxygenase) are incubated with the compound at varying concentrations (1 nM–100 µM). Activity is measured via UV-Vis spectroscopy using substrate-specific probes (e.g., 4-nitrophenyl acetate hydrolysis) .
  • Cell-based assays : Cytotoxicity is assessed in cancer cell lines (e.g., MCF-7) using MTT assays, with IC₅₀ values calculated .

What strategies optimize reaction yields when introducing sterically hindered groups to the cyclohexane ring?

Q. Advanced

  • Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance solubility of bulky intermediates.
  • Catalysts : Use Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for aryl-cyclohexane linkages, with ligands like XPhos improving steric tolerance .
  • Microwave-assisted synthesis : Reduces reaction time (10–30 min vs. 24 hr) and improves yield by 15–20% .

How do structural modifications to the sulfonamide or carboxylic acid groups affect bioactivity?

Q. Advanced

  • SAR Studies :
    • Sulfonamide substitution : Electron-withdrawing groups (e.g., -CF₃) enhance enzyme binding affinity (ΔKd ≈ 2–5 µM).
    • Carboxylic acid esterification : Prodrug derivatives (e.g., methyl esters) improve cellular uptake, with logP increasing by 1.5–2.0 units .
      Data is validated using molecular docking (AutoDock Vina) and comparative IC₅₀ assays .

How should researchers address contradictory data in HPLC purity analysis versus NMR integration?

Q. Advanced

  • HPLC-MS co-injection : Identifies co-eluting impurities undetected by UV.
  • Quantitative NMR (qNMR) : Uses internal standards (e.g., 1,3,5-trimethoxybenzene) to verify integration accuracy .
  • Heteronuclear 2D experiments (HSQC/HMBC) : Resolve overlapping signals caused by conformational flexibility .

What pharmacokinetic parameters are critical when designing in vivo studies for this compound?

Q. Advanced

  • Lipophilicity (logP) : Optimize via substituent modification to balance blood-brain barrier penetration (target logP: 2–3) .
  • Plasma stability : Assess hydrolysis of the sulfonamide group in rodent plasma (t₁/₂ > 6 hr preferred).
  • Metabolite profiling : Use LC-MS/MS to identify primary metabolites (e.g., glucuronide conjugates) .

What computational methods predict the compound’s interaction with biological targets?

Q. Advanced

  • Molecular Dynamics (MD) Simulations : Analyze binding stability (RMSD < 2.0 Å) over 100 ns trajectories (GROMACS/AMBER).
  • Free Energy Perturbation (FEP) : Quantifies binding affinity changes (ΔΔG) for modified derivatives .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。